molecular formula C8H10O3 B1584475 Furfuryl propionate CAS No. 623-19-8

Furfuryl propionate

Cat. No. B1584475
CAS RN: 623-19-8
M. Wt: 154.16 g/mol
InChI Key: LGBXNZSSTFWRFS-UHFFFAOYSA-N
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Description

Furfuryl propionate, also known as Furfuryl propanoate or NSC 35556, is a chemical compound with the empirical formula C8H10O3 . It has a molecular weight of 154.16 .


Molecular Structure Analysis

The molecular structure of Furfuryl propionate consists of a furan ring attached to a propionate group . The IUPAC Standard InChI for Furfuryl propionate is InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Furfuryl propionate is a liquid at 20 degrees Celsius . It has a boiling point of 195-196 degrees Celsius and a density of 1.109 g/mL at 25 degrees Celsius . The refractive index is 1.462 .

Scientific Research Applications

  • Green Chemistry

    • Furfural is a promising platform compound derived from lignocellulosic biomass .
    • It can be selectively converted into various fuels and high-value compounds .
    • This includes furfuryl alcohol, γ-valerolactone, pentanediols, and nitrogen-containing compounds .
    • The conversion process involves catalysts, systems, and mechanisms .
  • Sustainable Chemicals

    • Furfural and its derivatives have made steady, impressive, and progressive impacts over the last 9 decades .
    • They are considered sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .
    • They offer an enormous assortment of unique compounds/materials, and properties analogous to and even exceeding those derived from fossil hydrocarbons .
  • Plastics and Pharmaceuticals

    • Furfural and its derivatives have been extensively used in plastics, pharmaceutical, agrochemical .
    • It has been reported to be used as dye precursors in the synthesis of diazo disperse dyes .
    • Sometimes, it is used as a solvent or starting material for the production of various chemicals .
  • Fragrance Industry

    • Furfural is used in the synthesis of new fragrances .
    • These are alkylfurylcarbinols and 2,2-dialkylfurylpropanal derivatives obtained both from furfural and furfuryl alcohol .
  • Cleaning Products

    • Furfuryl propionate is used in the formulation of cleaning products . Its pleasant, fruity odor can help mask the harsh chemical smells often associated with these products .
  • Cosmetics

    • In the cosmetics industry, furfuryl propionate can be used as a fragrance ingredient . Its fruity scent can contribute to the overall sensory experience of cosmetic products .
  • Food and Beverages

    • Furfuryl propionate is used as a flavoring agent in food and beverages . It imparts a fruity flavor, enhancing the taste profile of various products .
  • Fragrances

    • Furfuryl propionate is used in the synthesis of new fragrances . These are important flavor components of a number of food products, especially those which have been “processed thermally,” i.e., by baking, frying, boiling or roasting .
  • Paints and Coatings

    • Furfuryl propionate can be used in the formulation of paints and coatings . Its fruity odor can enhance the sensory experience of these products .
  • Air Care Products

    • In air care products, furfuryl propionate can be used as a fragrance ingredient . Its fruity scent can contribute to the overall sensory experience of these products .
  • Personal Care Products

    • Furfuryl propionate is used in personal care products like soaps, shampoos, and lotions . It adds a pleasant, fruity fragrance to these products .
  • Textile Industry

    • In the textile industry, furfuryl propionate can be used in the formulation of textile sprays . Its pleasant, fruity odor can help mask the harsh chemical smells often associated with these products .

Safety And Hazards

Furfuryl propionate is classified as a combustible liquid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinguishing .

properties

IUPAC Name

furan-2-ylmethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXNZSSTFWRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862312
Record name Furfuryl propionate
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Oily liquid which darkens on exposure to light, green banana odour
Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195.00 to 196.00 °C. @ 760.00 mm Hg
Record name 2-Furanylmethyl propanoate
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Solubility

slightly, slightly soluble in water, miscible (in ethanol)
Record name 2-Furanylmethyl propanoate
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Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.076-1.086
Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl propionate

CAS RN

623-19-8
Record name Furfuryl propanoate
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Record name Furfuryl propionate
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Record name Furfuryl propionate
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Record name 2-Furanmethanol, 2-propanoate
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Record name Furfuryl propionate
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Record name Furfuryl propionate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.798
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Record name FURFURYL PROPIONATE
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Record name 2-Furanylmethyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
V Antón, J Muñoz-Embid, I Gascón, M Artal… - Energy & …, 2017 - ACS Publications
… In this work, the thermophysical behavior of three furan derivatives (furfuryl acetate, furfuryl propionate, and furfuryl butyrate) has been characterized in a wide temperature range: 283–…
Number of citations: 7 pubs.acs.org
GM Williams, A Mattia, A Renwick - Safety evaluation of certain …, 2009 - books.google.com
… Furfuryl propionate was also readily hydrolysed when … greater hydrolysis of furfuryl propionate when compared with … Upon incubation of furfuryl propionate with rat intestinal mucosa, …
Number of citations: 3 books.google.com
A Ferretti, VP Flanagan - Journal of Dairy Science, 1971 - Elsevier
… Furfuryl propionate and furfuryl butyrate must have formed by esterification of furfnryl alcohol. Consequently, furfuryl butyrate is a product of mixed carbohydrate-lipid origin. The most …
Number of citations: 63 www.sciencedirect.com
S Singh, RK Arya - Oriental Journal of Chemistry, 2010 - search.proquest.com
The physico–chemical studies made by ultrasonic velocity in binary liquid mixtures of furfuryl propionate in Butanol & pentanol have been carried out at 303K. The measurement of …
Number of citations: 0 search.proquest.com
J Serra Bonvehí, F Ventura Coll - Journal of the Science of Food …, 2003 - Wiley Online Library
… Furfuryl propionate is in the latter group. Ethyl acetate was not identified in the analysed samples. The methyl and ethyl esters of phenylacetic acid were detected at very low and …
Number of citations: 115 onlinelibrary.wiley.com
RC French, SE Nester, JR Stavely - Journal of agricultural and …, 1993 - ACS Publications
… Several esters, including furfuryl propionate (20%), propyl … (44 % at 100 /tL/L), and furfuryl propionate (28% at 25 /tL/L). … Furfuryl propionate was stimulatory at 10-25 /tL/L (Figure ID). …
Number of citations: 10 pubs.acs.org
DL Cramer, MC Dodd - Journal of bacteriology, 1946 - Am Soc Microbiol
… as a test medium show that four compounds, namely, 2-(5-nitro)-furaldehyde semicarbazone, 2-(5-nitro)-furyl methyl ketone, 2-(5-nitro)-furoic acid, and 2-(5-nitro)-furfuryl propionate …
Number of citations: 54 journals.asm.org
G Reineccius - Source Book of Flavors, 1994 - Springer
… Furfuryl propionate …
Number of citations: 0 link.springer.com
J Lee, SJ Hong, JJ Cho, CG Boo, DS Kim, EC Shin - Foods, 2020 - mdpi.com
… -mass spectrometry (GC/MS) with the sniffing test, peanut coffee had high concentrations of 2-ethyl-3,6-dimethylpyrazine, 2,2′-methylenebis-furan, and furfuryl propionate, which were …
Number of citations: 10 www.mdpi.com
Y Akhtar, MB Isman - Advances in Insect Control and Resistance …, 2016 - Springer
… -5,9-undecadien-2-one, furfuryl propionate, 2-butyrylfuran, 1-(furan-2-yl)-pentan-1-ol, and (E)-3-methylhept-3-ene-2,5-dione. Furfuryl propionate has been formulated as a fast-acting …
Number of citations: 7 link.springer.com

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